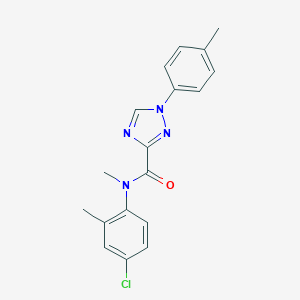
N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, also known as CMT3, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMT3 is a triazole-based compound that has been synthesized using various methods.
Mecanismo De Acción
N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of inflammatory genes. N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide also inhibits the production of inflammatory cytokines, such as TNF-α and IL-1β. In cancer cells, N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide induces apoptosis by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins. In fungi, N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibits the synthesis of ergosterol, a key component of the fungal cell membrane.
Biochemical and Physiological Effects:
Studies have shown that N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has minimal toxicity in vitro and in vivo. N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to reduce inflammation in animal models of arthritis and colitis. N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has also been shown to inhibit the growth of various cancer cell lines and reduce the size of tumors in animal models. In addition, N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to inhibit the growth of various fungi, including Candida albicans and Aspergillus fumigatus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has several advantages for lab experiments, including its low toxicity and ability to inhibit multiple targets. However, N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has limited solubility in water, which can make it difficult to administer in vivo. In addition, N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has not been extensively studied in humans, and its long-term safety and efficacy are not well understood.
Direcciones Futuras
There are several future directions for the study of N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide. One potential application is its use as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential application is its use as an anti-cancer agent, either alone or in combination with other drugs. Finally, N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide may have potential as an anti-fungal agent, particularly for the treatment of drug-resistant fungal infections. Further studies are needed to fully understand the therapeutic potential of N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide and its underlying mechanisms of action.
Métodos De Síntesis
N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been synthesized using various methods, including the reaction of 4-chloro-2-methylbenzoic acid with 4-methylphenyl hydrazine hydrochloride, followed by reaction with methyl isocyanate. Another method involves the reaction of 4-chloro-2-methylphenyl isocyanate with 4-methylphenyl hydrazine hydrochloride, followed by reaction with acetic anhydride.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-fungal properties. Studies have shown that N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibits the production of inflammatory cytokines and reduces the expression of inflammatory genes. N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has also been shown to induce apoptosis in cancer cells and inhibit the growth of fungi.
Propiedades
Nombre del producto |
N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide |
|---|---|
Fórmula molecular |
C18H17ClN4O |
Peso molecular |
340.8 g/mol |
Nombre IUPAC |
N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C18H17ClN4O/c1-12-4-7-15(8-5-12)23-11-20-17(21-23)18(24)22(3)16-9-6-14(19)10-13(16)2/h4-11H,1-3H3 |
Clave InChI |
PGRHDPMAXBIRCB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)N(C)C3=C(C=C(C=C3)Cl)C |
SMILES canónico |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)N(C)C3=C(C=C(C=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(4-chlorophenyl)-N-[4-(4-methylbenzoyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278862.png)



![1-(4-chlorophenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278867.png)
![1-(4-chlorophenyl)-N-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278870.png)



![1-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278877.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278878.png)